Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate
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Overview
Description
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound features an imidazo[1,2-a]pyrazine core with an ethyl acetate group attached, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be achieved through various synthetic routes. One common method involves the condensation of 8-methylimidazo[1,2-a]pyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate undergoes various chemical reactions, including:
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate has numerous applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways.
Medicine: this compound has shown potential as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their biological activity and chemical reactivity.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in medicinal chemistry for their antiviral and antibacterial properties.
Triazolo[4,3-a]pyrazines: These compounds are structurally related and have been explored for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-13-11-8(2)12-4-5-14(9)11/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KRMUDUIDEILQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CN=C2C |
Origin of Product |
United States |
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